5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
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Overview
Description
5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a heterocyclic compound that belongs to the thiazepine family. Thiazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Lacks the ethyl group, which may affect its biological activity.
5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Contains a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the ethyl group in 5-ethyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can influence its lipophilicity, metabolic stability, and overall biological activity, making it distinct from its analogs .
Properties
IUPAC Name |
5-ethyl-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-2-18-14-10-6-7-11-15(14)20-16(12-17(18)19)13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHQDTIWTNSAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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